Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate
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Overview
Description
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzyl group attached to a spirocyclic structure containing nitrogen atoms, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: Its unique properties make it useful in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate is unique due to its spirocyclic structure and the presence of nitrogen atoms. Similar compounds include:
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: This compound has a similar structure but with a different ring size.
Benzyl 1,8-diazaspiro[4.5]undecane-8-carboxylate: Another closely related compound with a slightly different ring size.
Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17/h1-3,6-7,18H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKXJBJPKHWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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